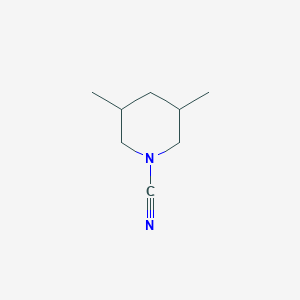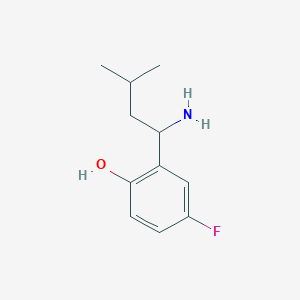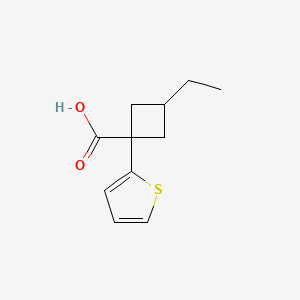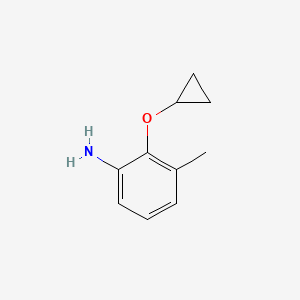
2-Cyclopropoxy-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-3-methylaniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclopropoxy group and a methyl group
Métodos De Preparación
The synthesis of 2-Cyclopropoxy-3-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclopropoxy group. This reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution. Another method involves the reduction of a nitro precursor using a reducing agent like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere .
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Análisis De Reacciones Químicas
2-Cyclopropoxy-3-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the cyclopropoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-3-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition, as its structure may mimic natural substrates or inhibitors.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-3-methylaniline depends on its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. The cyclopropoxy group can influence the compound’s binding affinity and specificity, while the methyl group can affect its overall stability and reactivity .
Comparación Con Compuestos Similares
2-Cyclopropoxy-3-methylaniline can be compared with other aniline derivatives such as:
2-Methoxyaniline: Similar in structure but with a methoxy group instead of a cyclopropoxy group. This difference can lead to variations in reactivity and applications.
3-Methylaniline:
2-Cyclopropylaniline: Contains a cyclopropyl group instead of a cyclopropoxy group, which can influence its chemical behavior and interactions .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-3-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-7-3-2-4-9(11)10(7)12-8-5-6-8/h2-4,8H,5-6,11H2,1H3 |
Clave InChI |
JANTVWRRTBXOAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B13309399.png)
![5,7-Diethyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309400.png)
amine](/img/structure/B13309412.png)
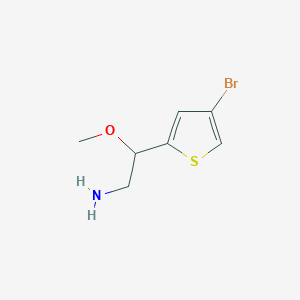
![4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13309417.png)
![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13309418.png)
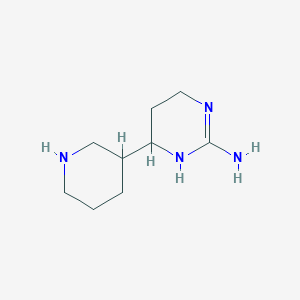
![3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13309431.png)
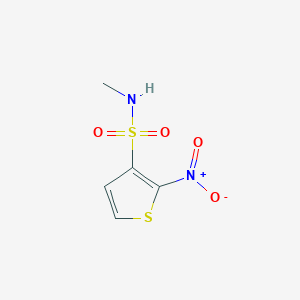
![N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide](/img/structure/B13309442.png)
![2-[(Butylamino)methyl]-4-methoxyphenol](/img/structure/B13309454.png)
